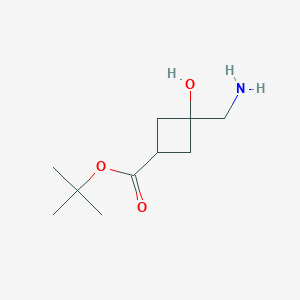
Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, a hydroxyl group, and a carboxylate group attached to a cyclobutane ring. This compound is of interest in various scientific research applications due to its potential reactivity and utility in synthetic chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane-1-carboxylic acid as the starting material.
Functional Group Modifications: The carboxylic acid group is first converted to its tert-butyl ester using tert-butanol in the presence of a strong acid catalyst.
Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be achieved through reductive amination of the tert-butyl ester with an appropriate amine source.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form an amine.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Amides or esters.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand enzyme mechanisms or as a building block in peptide synthesis. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through its functional groups, which can interact with various biological targets. The hydroxyl group can form hydrogen bonds, the aminomethyl group can engage in ionic interactions, and the carboxylate group can participate in coordination chemistry. These interactions can modulate biological pathways and influence the activity of enzymes or receptors.
類似化合物との比較
Tert-butyl 3-(aminomethyl)phenylcarbamate: Similar in structure but with a phenyl ring instead of a cyclobutane ring.
Tert-butyl 3-(aminomethyl)benzoate: Another related compound with a benzene ring.
Uniqueness: Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts different chemical properties compared to benzene or phenyl rings. This structural difference can lead to distinct reactivity and biological activity.
This compound's versatility and unique structure make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity highlight its importance in advancing chemical and biological sciences.
特性
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)7-4-10(13,5-7)6-11/h7,13H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBAEMGSFOCXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
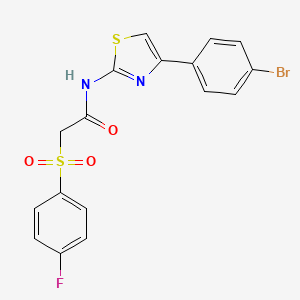
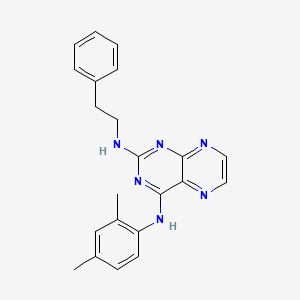
![4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2930695.png)
![2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2930698.png)
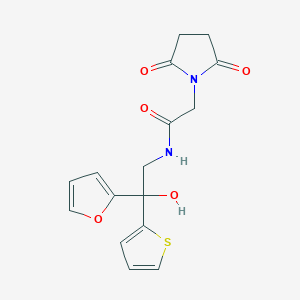
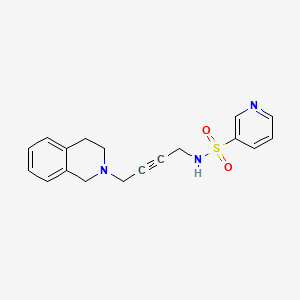
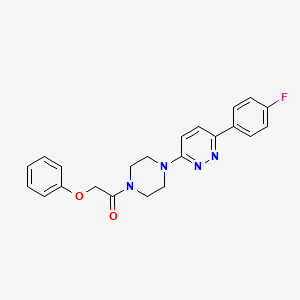
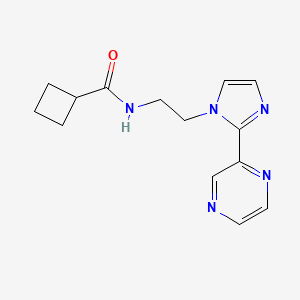
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide](/img/structure/B2930703.png)
![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2930705.png)
![2-benzyl-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2930706.png)
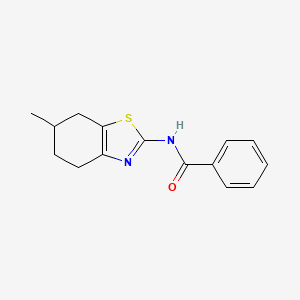
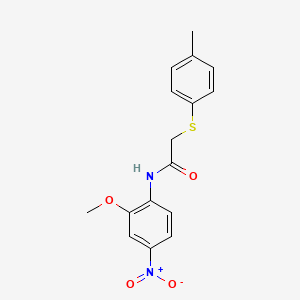
![3-phenyl-7-{[2-(thiophen-2-yl)ethyl]amino}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2930710.png)
